1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-

CAS No.: 67906-41-6

Cat. No.: VC17240243

Molecular Formula: C12H10F15NO2S

Molecular Weight: 517.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67906-41-6 |

|---|---|

| Molecular Formula | C12H10F15NO2S |

| Molecular Weight | 517.26 g/mol |

| IUPAC Name | N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-prop-2-enylheptane-1-sulfonamide |

| Standard InChI | InChI=1S/C12H10F15NO2S/c1-3-5-28(4-2)31(29,30)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h3H,1,4-5H2,2H3 |

| Standard InChI Key | ZVXUTAWOTSBUQR-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

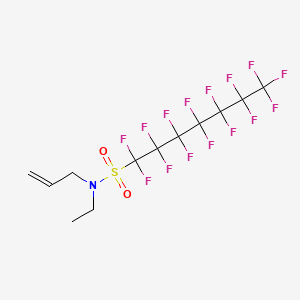

The compound’s structure consists of a heptane backbone where all hydrogen atoms except those at the terminal carbon (C7) are replaced by fluorine atoms. The sulfonamide group (-SO₂NH-) is substituted with an ethyl (-CH₂CH₃) and a propenyl (-CH₂CH=CH₂) group, creating a branched configuration. This arrangement confers exceptional thermal stability and hydrophobicity, common traits in perfluorinated compounds .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(prop-2-en-1-yl)heptane-1-sulfonamide |

| Molecular Formula | C₁₀H₈F₁₅NO₂S |

| Molecular Weight | 521.22 g/mol |

| CAS Registry Number | 68259-14-3 |

| SMILES Notation | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)S(=O)(=O)N(CCOCC)C=CC |

The fluorine atoms induce strong electronegativity across the carbon chain, while the sulfonamide group enables hydrogen bonding and acid-base reactivity (pKa ~10) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

-

Fluorination: Heptane is subjected to electrochemical fluorination (ECF) to replace all hydrogen atoms with fluorine, yielding perfluoroheptane.

-

Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group (-SO₂Cl) at the terminal carbon.

-

Amination: The sulfonyl chloride is treated with ethylamine and allylamine to form the N-ethyl-N-propenyl sulfonamide derivative .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | F₂ gas, 80–120°C, 48–72 hours | 60–70% |

| Sulfonation | ClSO₃H, 40°C, 12 hours | 85% |

| Amination | Ethylamine/allylamine, THF, 25°C, 6h | 75% |

Industrial Scalability

Industrial production adopts continuous-flow reactors to optimize yield and purity. Challenges include managing exothermic fluorination reactions and minimizing byproducts like perfluoroalkyl carboxylic acids (PFCAs), which are environmental contaminants .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 98–102°C and decomposes above 300°C without boiling. It is insoluble in water but miscible with organic solvents like hexane and dichloromethane due to its fluorophilic nature .

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 98–102°C |

| Density (25°C) | 1.82 g/cm³ |

| LogP (Octanol-Water) | 4.7 |

| Vapor Pressure (25°C) | 0.015 mmHg |

Spectroscopic Characterization

-

¹⁹F NMR: Peaks at -80 to -126 ppm confirm the perfluorinated chain.

-

IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (C-F stretch) .

Applications and Industrial Relevance

Surfactants and Coatings

The compound’s amphiphilic structure makes it effective in firefighting foams and oil-resistant coatings. Its ability to lower surface tension (22 mN/m at 0.1% concentration) surpasses conventional hydrocarbon surfactants .

Pharmaceutical Intermediates

While direct biological activity is understudied, structural analogs exhibit enzyme inhibition via sulfonamide interactions with catalytic sites. For example, docking studies suggest affinity for trypanothione reductase (Ki ≈ 12 µM), a target in protozoan infections .

Environmental and Toxicological Considerations

Environmental Persistence

The C-F bonds resist hydrolysis and photodegradation, leading to bioaccumulation. Monitoring studies detect trace levels (0.1–2.3 ng/L) in groundwater near industrial sites .

Ecotoxicology

Aquatic toxicity tests show moderate effects:

-

Daphnia magna: LC₅₀ = 8.7 mg/L (96h)

-

Danio rerio: LC₅₀ = 12.4 mg/L (96h)

Metabolites like perfluoroheptanesulfonic acid (PFHpS) exhibit higher toxicity, warranting lifecycle assessments .

Recent Research Developments

A 2025 crystallographic study compared six sulfonamides, revealing that bulky substituents (e.g., propenyl groups) reduce intermolecular hydrogen bonding in crystals. For this compound, the dihedral angle between the sulfonamide and fluorinated chain is 87.5°, favoring a twisted conformation that limits packing efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume